molecular formula C14H16N2O2 B5851636 4-methyl-2-(4-morpholinyl)-6-quinolinol

4-methyl-2-(4-morpholinyl)-6-quinolinol

Cat. No. B5851636
M. Wt: 244.29 g/mol
InChI Key: HQUGAHNKHMZBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-morpholinyl)-6-quinolinol, also known as MXQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to possess a range of biological activities. MXQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

4-methyl-2-(4-morpholinyl)-6-quinolinol exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth. This compound also activates various transcription factors, such as NF-κB and Nrf2, which are involved in regulating the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been found to inhibit the growth of various cancer cells and induce apoptosis, which is a programmed cell death mechanism.

Advantages and Limitations for Lab Experiments

4-methyl-2-(4-morpholinyl)-6-quinolinol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its biological activities and has been found to possess a range of potential applications in various fields of scientific research. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.

Future Directions

There are several future directions for research on 4-methyl-2-(4-morpholinyl)-6-quinolinol. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the study of this compound's mechanisms of action and its interactions with other signaling pathways in the body. Additionally, the development of novel synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of 4-methyl-2-(4-morpholinyl)-6-quinolinol involves the reaction between 4-morpholinyl-2-aminophenol and 4-chloro-3-methylquinoline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been used as a tool for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

4-methyl-2-morpholin-4-ylquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUGAHNKHMZBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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